molecular formula C18H21NO4S B5572418 dimethyl 1-cyclopentyl-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate

dimethyl 1-cyclopentyl-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No. B5572418
M. Wt: 347.4 g/mol
InChI Key: SMWUBLMJEVIJPG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to dimethyl 1-cyclopentyl-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate involves complex reactions. For example, 1-aryl-1,4-dihydropyridines react with dimethyl acetylenedicarboxylate to form compounds with cyclopenta[cyclobuta] pyrrole structures, as deduced from their NMR and mass spectra, highlighting the intricate processes involved in synthesizing such molecules (Acheson et al., 1980).

Molecular Structure Analysis

The molecular structure of compounds related to dimethyl 1-cyclopentyl-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate is often determined using spectroscopic methods. The structural elucidation of these molecules relies on 1H, 13C NMR, and mass spectrometry, providing insights into the arrangement of atoms and the molecular framework (Acheson et al., 1980).

Chemical Reactions and Properties

Chemical reactions involving dimethyl 1-cyclopentyl-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate and its analogs are varied. For instance, reactions with dimethyl acetylenedicarboxylate can lead to the formation of nitrogen-bridged heterocycles, showcasing the reactivity and potential for generating structurally diverse molecules (Kakehi et al., 1994).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystallinity, are crucial for understanding their behavior in different environments. However, specific details on the physical properties of dimethyl 1-cyclopentyl-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate are scarce in the literature, highlighting the need for further research in this area.

Chemical Properties Analysis

Chemical properties, such as reactivity with other compounds, stability under various conditions, and acidity or basicity, are essential for comprehending the utility and limitations of these molecules in potential applications. The chemical behavior can be inferred from studies on similar compounds, indicating a rich area of study for organic chemists interested in novel organic syntheses and the exploration of new chemical reactions (Kakehi et al., 1994).

Scientific Research Applications

Synthesis of Antitumor and Antioxidant Agents

Dimethyl acetylenedicarboxylate reacts with thienopyrimidines derivatives to form compounds that have shown significant inhibition of Hep-G2 cell growth, indicating potential antitumor and antioxidant properties. These reactions proceed via cyclization and thio-addition processes, highlighting the utility of these compounds in the development of novel therapeutic agents (Aly et al., 2010).

Formation of Highly Substituted Benzene and Cyclopentenedione Derivatives

The reaction between dimethyl acetylenedicarboxylate and cyclobutene-1,2-diones, mediated by pyridine, facilitates the selective synthesis of hexasubstituted benzene derivatives or cyclopentenedione derivatives. This process demonstrates the versatility of these compounds in synthesizing complex organic molecules with potential applications in materials science and synthetic chemistry (Nair et al., 2005).

Novel Strategies in Heterocyclic Chemistry

The engagement of pyridine-DMAD zwitterions in reactions with various substrates has opened new avenues in the synthesis of densely substituted heterocyclic compounds. These methodologies offer novel strategies for constructing complex molecular architectures, which are crucial in the development of new drugs and materials (Yang et al., 2012).

properties

IUPAC Name

dimethyl 1-cyclopentyl-4-thiophen-2-yl-4H-pyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4S/c1-22-17(20)13-10-19(12-6-3-4-7-12)11-14(18(21)23-2)16(13)15-8-5-9-24-15/h5,8-12,16H,3-4,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMWUBLMJEVIJPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C=C(C1C2=CC=CS2)C(=O)OC)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 1-cyclopentyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate

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